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Compound of Interest

Compound Name: Cbr1-IN-7

Cat. No.: B12375641 Get Quote

Disclaimer: Extensive searches for a specific molecule designated "Cbr1-IN-7" did not yield

any publicly available information. This designation may refer to a compound that is not yet

disclosed in scientific literature, an internal project name, or a potential misnomer. This guide,

therefore, provides a comprehensive overview of the discovery, synthesis, and characterization

of Carbonyl Reductase 1 (CBR1) inhibitors based on available scientific research, tailored to

researchers, scientists, and drug development professionals.

Introduction to Carbonyl Reductase 1 (CBR1) as a
Therapeutic Target
Carbonyl Reductase 1 (CBR1) is a cytosolic, NADPH-dependent enzyme belonging to the

short-chain dehydrogenase/reductase (SDR) family.[1][2] It is ubiquitously expressed in human

tissues and plays a significant role in the metabolism of a wide array of endogenous and

exogenous carbonyl-containing compounds, including quinones, prostaglandins, and various

xenobiotics.[2][3]

CBR1 is a critical enzyme in drug metabolism.[4] A key area of interest for CBR1 inhibition is in

oncology, particularly in conjunction with anthracycline-based chemotherapy. Anthracyclines,

such as doxorubicin and daunorubicin, are potent anticancer agents whose efficacy is limited

by cardiotoxicity and the development of chemoresistance.[5][6] CBR1 metabolizes these

drugs to their C-13 alcohol metabolites (e.g., doxorubicinol and daunorubicinol), which exhibit

reduced anticancer activity and are implicated in cardiotoxicity.[1][6][7] Therefore, inhibiting
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CBR1 is a promising therapeutic strategy to enhance the efficacy of anthracyclines and

mitigate their cardiotoxic side effects.[1][7][8]

Classes of CBR1 Inhibitors
Several classes of small molecules have been identified as inhibitors of CBR1. These include

both naturally occurring compounds and synthetic molecules.

8-hydroxy-2-iminochromene derivatives: This class of synthetic compounds has been shown

to be potent and selective inhibitors of CBR1.[1][8]

Flavonoids: Naturally occurring flavonoids, such as quercetin and rutin, have been reported

to inhibit CBR1 activity.[9][10] The cardioprotectant flavonoid 7-monohydroxyethyl rutoside

(monoHER) has also been shown to inhibit polymorphic variants of CBR1.[11][12]

Prenylated Chalconoids: Compounds like xanthohumol and its related prenylflavonoids,

isoxanthohumol and 8-prenylnaringenin, are potent inhibitors of human CBR1.[13]

Other Small Molecules: Various other compounds, including some nonsteroidal anti-

inflammatory drugs (NSAIDs) and kinase inhibitors, have been reported to exhibit off-target

inhibition of CBR1.[10]

Quantitative Data on CBR1 Inhibitors
The following table summarizes the inhibitory potency of selected compounds against human

CBR1.
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Inhibitor Class Compound Substrate
Potency (IC50 /
Ki)

Notes

8-hydroxy-2-

iminochromenes

13h (2-

chlorophenyl)ami

de derivative

- Ki = 15 nM

Potent and

competitive

inhibitor with high

selectivity over

CBR3 and other

reductases.[1][8]

Flavonoids

7-

monohydroxyeth

yl rutoside

(monoHER)

Doxorubicin
IC50 = 59 µM

(CBR1 V88)

Inhibition is

dependent on

CBR1 genotype

and the

anthracycline

substrate.[11]

Doxorubicin
IC50 = 37 µM

(CBR1 I88)

Daunorubicin
IC50 = 219 µM

(CBR1 V88)

Daunorubicin
IC50 = 164 µM

(CBR1 I88)

Quercetin Daunorubicin -

Known flavonoid

inhibitor of

CBR1.[10][11]

Prenylated

Chalconoids

8-

prenylnaringenin

(8-PN)

2,3-hexanedione
Ki(app) = 180 ±

20 nM

Most effective

inhibitor in this

class against

2,3-hexanedione.

[13]

Daunorubicin IC50 = 11-20 µM

Weaker inhibition

against

daunorubicin

reduction.[13]
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Xanthohumol

(XN)
Daunorubicin IC50 = 11-20 µM [13]

Isoxanthohumol

(IX)
Daunorubicin IC50 = 11-20 µM [13]

Other ASP9521 Menadione IC50 = 44.00 µM

A potent

AKR1C3 inhibitor

with moderate

inhibitory

properties

against CBR1.

[14]

Experimental Protocols
General Synthesis of 8-hydroxy-2-iminochromene
Derivatives
While the exact synthesis of a specific inhibitor like "13h" would be detailed in its primary

publication, a general approach for this class of compounds can be outlined. The synthesis of

8-hydroxy-2-imino-2H-chromene-3-carboxylic acid amides typically involves the condensation

of a substituted 2,3-dihydroxybenzaldehyde with a cyanoacetamide derivative. The resulting

intermediate can then be further modified to introduce various substituents on the amide

nitrogen, allowing for the exploration of structure-activity relationships.

Recombinant Human CBR1 Expression and Purification
The expression and purification of human recombinant CBR1 are foundational for in vitro

inhibitory assays. A common protocol involves:

Cloning: The cDNA for human CBR1 is cloned into an appropriate expression vector (e.g.,

pET vectors for E. coli expression).

Expression: The expression vector is transformed into a suitable bacterial host strain, such

as E. coli Rosetta (DE3). Protein expression is induced, for example, with isopropyl β-D-1-

thiogalactopyranoside (IPTG).
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Purification: The bacterial cells are harvested and lysed. The recombinant CBR1 protein is

then purified from the cell lysate using affinity chromatography, often utilizing a polyhistidine

tag (His-tag) engineered onto the protein.

CBR1 Enzymatic Inhibition Assay
The inhibitory activity of compounds against CBR1 is typically determined by monitoring the

decrease in the rate of NADPH oxidation.

Reaction Mixture: A typical reaction mixture in a 96-well plate format includes:

Phosphate buffer (e.g., pH 7.4)

Recombinant human CBR1 (e.g., 0.5 µM final concentration)

A known CBR1 substrate (e.g., menadione at 120 µM or an anthracycline)

The test inhibitor at various concentrations (e.g., from 0.1 to 100 µM)

Pre-incubation: The enzyme, buffer, substrate, and inhibitor are pre-incubated at 37°C for a

short period (e.g., 5 minutes).[14]

Reaction Initiation: The reaction is initiated by the addition of NADPH (e.g., 200 µM final

concentration).[14]

Measurement: The rate of NADPH oxidation is monitored by measuring the decrease in

absorbance at 340 nm over time using a microplate reader.[14]

Data Analysis: The concentration of the inhibitor that produces 50% inhibition (IC50) is

calculated from the dose-response curve. Kinetic parameters like the inhibition constant (Ki)

can be determined through further experiments with varying substrate concentrations and

analysis using methods such as Lineweaver-Burk or Dixon plots.

Cellular CBR1 Inhibition Assay
To assess the activity of inhibitors in a cellular context:
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Cell Culture: A suitable cell line with known CBR1 expression (e.g., A549 human lung

carcinoma cells) is cultured under standard conditions.[14]

Treatment: Cells are treated with a CBR1 substrate (e.g., daunorubicin) in the presence and

absence of the CBR1 inhibitor.

Metabolite Analysis: After a defined incubation period, the cells and/or culture medium are

collected. The concentrations of the parent drug and its CBR1-mediated metabolite are

quantified using analytical methods such as high-performance liquid chromatography

(HPLC) or liquid chromatography-mass spectrometry (LC-MS). A reduction in the formation

of the metabolite in the presence of the inhibitor indicates cellular CBR1 inhibition.

Visualization of Signaling Pathways and Workflows
CBR1-Mediated Anthracycline Metabolism and Inhibition
The following diagram illustrates the metabolic pathway of anthracyclines by CBR1 and the

therapeutic rationale for CBR1 inhibition.
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Caption: Role of CBR1 in anthracycline metabolism and effect of inhibition.

Workflow for CBR1 Inhibitor Discovery
The following diagram outlines a typical workflow for the discovery and preclinical validation of

novel CBR1 inhibitors.
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Caption: A general workflow for the discovery of CBR1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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